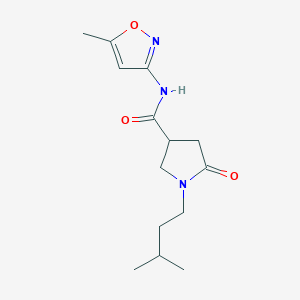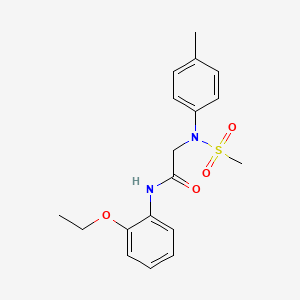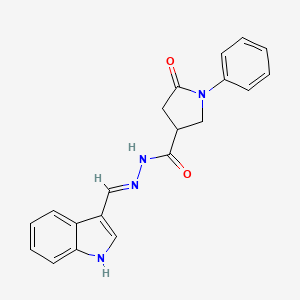![molecular formula C16H25ClN2O2 B6106248 4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol](/img/structure/B6106248.png)
4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol is a chemical compound with a complex structure that includes a chlorinated phenol group and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol typically involves multiple steps. One common method starts with the chlorination of phenol to introduce the chlorine atom at the 4-position. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The hydroxyethyl group is then added to the piperazine ring via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include chlorinating agents, alkylating agents, and bases to facilitate nucleophilic substitution.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups.
Applications De Recherche Scientifique
4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of chlorinated phenols and piperazine derivatives on biological systems.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, while the chlorinated phenol group can affect enzyme activity. The hydroxyethyl group may also play a role in the compound’s overall activity by influencing its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenethyl alcohol: Similar in structure but lacks the piperazine ring and chlorine atom.
4-Chlorophenol: Contains the chlorinated phenol group but lacks the piperazine ring and hydroxyethyl group.
2-Hydroxyethylpiperazine: Contains the piperazine ring and hydroxyethyl group but lacks the chlorinated phenol group.
Uniqueness
4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol is unique due to its combination of a chlorinated phenol group, a piperazine ring, and a hydroxyethyl group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2/c1-12(2)19-7-6-18(11-15(19)5-8-20)10-13-9-14(17)3-4-16(13)21/h3-4,9,12,15,20-21H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVHJOGMSZHNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-6-carboxamide](/img/structure/B6106165.png)
![N-(3,4-dimethylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6106172.png)
![7-(cyclopropylmethyl)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6106185.png)
![N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE](/img/structure/B6106191.png)

![N-(2-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6106207.png)
![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)


![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![6-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106257.png)
![Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate](/img/structure/B6106270.png)
